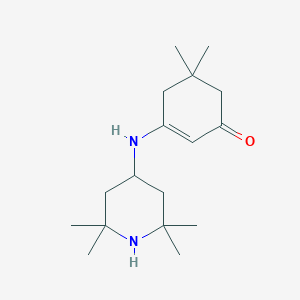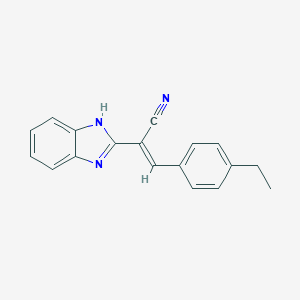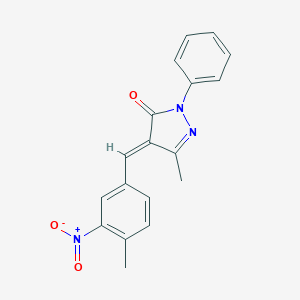
5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexenone ring substituted with dimethyl and tetramethyl-piperidinylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone typically involves multiple steps:
Formation of the Cyclohexenone Ring: This can be achieved through aldol condensation reactions.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide.
Attachment of the Piperidinylamino Group: This step may involve nucleophilic substitution reactions where the piperidine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions could convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: The piperidinylamino group may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a cyclohexanol derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures.
Piperidine Derivatives: Compounds containing the piperidine ring.
Dimethyl Substituted Compounds: Molecules with similar dimethyl substitutions.
Uniqueness
The uniqueness of 5,5-Dimethyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)amino)cyclohex-2-enone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H30N2O |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H30N2O/c1-15(2)8-12(7-14(20)11-15)18-13-9-16(3,4)19-17(5,6)10-13/h7,13,18-19H,8-11H2,1-6H3 |
InChI Key |
BDBKYBGZKJKQSG-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC(=O)CC(C2)(C)C)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-[[5-(1,3-benzoxazol-2-yl)-2-methylanilino]methylidene]-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B336961.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B336962.png)
![2-{[2-(Allyloxy)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B336964.png)
![4-[2-(allyloxy)-3,5-dibromobenzylidene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B336967.png)


![Ethyl 4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B336970.png)
![(6E)-4-bromo-6-[[2-[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B336972.png)
![ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B336977.png)
![(5Z)-5-[(4-fluoroanilino)methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B336979.png)
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B336980.png)
![N'-(2,4-dichlorobenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B336981.png)
![5-bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B336982.png)
![(6Z)-6-[[5-(1,3-benzoxazol-2-yl)-2-methylanilino]methylidene]-4-bromo-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B336984.png)
